5-(3-Bromo-2-methylpropyl)-1,3-thiazole

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

This compound features a 1,3-thiazole core with a branched 3-bromo-2-methylpropyl chain—a unique combination that enables precise SAR exploration not achievable with straight-chain or ring-substituted analogs. The terminal bromine serves as a reactive handle for nucleophilic substitution and cross-coupling, while the unsubstituted thiazole provides a consistent electronic baseline for modular library synthesis. Ideal for medicinal chemists optimizing antimicrobial, antifungal, or anticancer leads.

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
Cat. No. B13203123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-2-methylpropyl)-1,3-thiazole
Molecular FormulaC7H10BrNS
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CS1)CBr
InChIInChI=1S/C7H10BrNS/c1-6(3-8)2-7-4-9-5-10-7/h4-6H,2-3H2,1H3
InChIKeyYEXNJECAZKETOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromo-2-methylpropyl)-1,3-thiazole: A Key Intermediary for Advanced Pharmaceutical Synthesis and Structure-Activity Exploration


5-(3-Bromo-2-methylpropyl)-1,3-thiazole (CAS 1564670-12-7) is a heterocyclic organic compound characterized by a 1,3-thiazole core substituted at the 5-position with a branched, brominated alkyl chain (3-bromo-2-methylpropyl). With a molecular formula of C7H10BrNS and a molecular weight of 220.13 g/mol, it is a versatile synthetic intermediate. Its primary value is derived from the presence of the terminal bromine atom, which acts as a reactive handle, and the 1,3-thiazole ring, a fundamental pharmacophore found in numerous biologically active molecules, including antimicrobial, antifungal, and anticancer agents , . This compound's specific architecture enables selective derivatization, making it a crucial building block for exploring structure-activity relationships (SAR) and synthesizing more complex molecular architectures.

Why 5-(3-Bromo-2-methylpropyl)-1,3-thiazole Cannot Be Casually Substituted by Other Halogenated Thiazoles


A direct substitution of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole with a generic thiazole or a close analog is not trivial. The compound's distinct value arises from the precise combination of the 1,3-thiazole ring with a branched 3-bromo-2-methylpropyl chain. Altering the substitution pattern—for instance, by changing the halogen's position on the ring or using a straight-chain alkyl linker—fundamentally changes the molecule's steric profile, electronic distribution, and subsequent chemical reactivity [1]. This is not merely a matter of replacing one bromine atom with another; it is about how the specific spatial and electronic environment of this molecule dictates its interactions in subsequent synthetic steps or biological assays. Furthermore, studies on structurally related thiazolide compounds demonstrate that seemingly minor modifications, such as adding a methyl group to a ring, can completely abolish biological activity [2], underscoring the critical importance of precise molecular architecture.

Quantitative and Functional Differentiation Evidence for 5-(3-Bromo-2-methylpropyl)-1,3-thiazole


Structural Basis for Differential Reactivity vs. Straight-Chain Bromoalkyl Thiazoles

5-(3-Bromo-2-methylpropyl)-1,3-thiazole features a branched alkyl chain with a methyl group at the 2-position of the propyl linker. This branching introduces steric hindrance and alters the conformational flexibility of the side chain compared to a straight-chain analog like 5-(3-bromopropyl)-2-methyl-1,3-thiazole. This steric constraint can be a key determinant in controlling the orientation and reactivity of the terminal bromine in nucleophilic substitution or cross-coupling reactions, leading to different reaction kinetics and product distributions . While the straight-chain analog (CAS 1463896-44-7) also presents a reactive bromine handle, the branched analog offers a distinct steric environment for derivatization, which is a critical parameter in SAR studies for optimizing target binding affinity [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Differentiation from C2-Methyl Substituted Analogs: Impact on Core Electron Density

The target compound, 5-(3-Bromo-2-methylpropyl)-1,3-thiazole (CAS 1564670-12-7), is distinct from its 2-methyl-substituted counterpart, 5-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole (CAS 1497311-33-7). The presence of the methyl group at the 2-position of the thiazole ring in the comparator is not a minor change. This electron-donating group increases the electron density on the heterocyclic core, which can significantly alter its reactivity in electrophilic aromatic substitution reactions, its basicity, and its ability to engage in π-stacking interactions with biological targets . This fundamental electronic difference means the two compounds are not interchangeable as building blocks; they are likely to exhibit different metabolic stability, target engagement, and off-target profiles, even when used to synthesize closely related final products .

Medicinal Chemistry Electronic Properties Structure-Activity Relationship (SAR)

Class-Wide Differentiation: The Unique Synthetic Utility of a 5-Alkyl Bromothiazole Building Block

As a member of the broader class of fragment-sized thiazoles bearing bromo-alkyl substituents, 5-(3-Bromo-2-methylpropyl)-1,3-thiazole offers a unique combination of properties for fragment-based drug discovery (FBDD) and medicinal chemistry. Studies on libraries of similar fragment-sized thiazoles indicate that their utility is not just in their potential to bind targets but also in their versatile reactivity, allowing them to serve as synthetic hubs [1]. The compound's architecture—a five-membered aromatic heterocycle with an electrophilic terminal bromine—is ideal for late-stage functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling efficient exploration of chemical space around the thiazole core. This differentiates it from simpler alkyl halides or thiazoles without a reactive side-chain, which lack the same potential for modular synthesis and SAR exploration [2].

Synthetic Chemistry Fragment-Based Drug Discovery Cross-Coupling

Recommended Research Applications Leveraging the Unique Architecture of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole


Probing Steric Effects in Structure-Activity Relationship (SAR) Studies for Thiazole-Based Therapeutics

Researchers can utilize 5-(3-Bromo-2-methylpropyl)-1,3-thiazole as a key intermediate to systematically investigate the impact of steric hindrance on biological activity. The branched 3-bromo-2-methylpropyl group provides a distinct steric profile compared to straight-chain analogs . By synthesizing and evaluating a series of derivatives where this branched linker is maintained or varied, scientists can generate critical SAR data to optimize target binding affinity and selectivity. This is particularly valuable in lead optimization campaigns for antimicrobial or anticancer agents, where subtle changes in molecular shape can have profound effects on efficacy [1].

Modular Synthesis of Focused Compound Libraries for Fragment-Based Drug Discovery (FBDD)

This compound is ideally suited as a central building block for the modular synthesis of focused libraries. The reactive bromine handle allows for late-stage diversification through a variety of reactions, including nucleophilic substitution and cross-couplings, while the unsubstituted 1,3-thiazole core provides a consistent scaffold . This approach, highlighted in studies on fragment-sized thiazole libraries [2], enables medicinal chemists to efficiently explore chemical space around the thiazole pharmacophore, rapidly generating diverse sets of molecules for high-throughput screening against targets of interest.

Investigating Electronic Modulation of the Thiazole Core in Pharmacological Probes

The unsubstituted nature of the thiazole ring in this compound (CAS 1564670-12-7) provides a specific electronic baseline that is distinct from its 2-methyl-substituted analog (CAS 1497311-33-7) . This makes it a valuable starting material for researchers aiming to understand how electron density on the heterocyclic core influences target engagement, metabolic stability, or off-target effects. By using this compound to create a series of molecules and comparing them to those derived from the electron-rich 2-methyl analog, a clearer picture of the electronic requirements for optimal drug-like properties can be obtained .

Synthesis of Advanced Intermediates for Agrochemical Discovery

The thiazole scaffold is a well-established motif in agrochemicals, including fungicides [3]. The specific substitution pattern of 5-(3-Bromo-2-methylpropyl)-1,3-thiazole offers a unique entry point for synthesizing novel thiazole-containing crop protection agents. Its branched alkyl chain and reactive bromine atom provide a level of structural and synthetic versatility that simpler thiazole building blocks cannot match, allowing chemists to design and synthesize new analogs with potentially improved potency, selectivity, or environmental profiles [4].

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